molecular formula C19H20FN3O3 B5541247 8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline

8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline

Cat. No. B5541247
M. Wt: 357.4 g/mol
InChI Key: SJNSKINLUZSGBC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including the compound , often involves complex organic reactions. A notable method includes the Buchwald–Hartwig amination, leading to high yields of quinoline derivatives from bromoquinolines and heteroarylamines such as morpholine and pyrrolidine. This method demonstrates the intricate steps required to synthesize such compounds, highlighting the precision in organic synthesis (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound showcases significant features like intraligand and charge-transfer type transitions, indicative of its complex aromatic structure. Such structures suggest strong interactions with biomolecules, possibly through π-stacking or hydrogen bonding, which are crucial for its potential applications (Bonacorso et al., 2018).

Scientific Research Applications

Fluorinated Compounds in Medical Research

Fluorinated compounds, including fluorinated quinolones, have significant applications in medical research, particularly in the development of antibiotics and imaging agents. These compounds' unique properties, such as their stability and ability to cross biological membranes, make them valuable in designing drugs with enhanced efficacy and pharmacokinetics.

Antibiotic Applications

Fluorinated quinolones are a class of antibiotics that have been extensively studied for their potent antimicrobial activity. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Their broad-spectrum antibacterial activity makes them effective against a wide range of bacterial infections. Studies have shown their efficacy in treating infections caused by Gram-positive, Gram-negative, and atypical bacteria.

Imaging Applications

Fluorinated compounds are also explored in the context of imaging, particularly in positron emission tomography (PET) imaging. Fluorine-18, a radioactive isotope, is used to label compounds for PET imaging, providing insights into physiological and pathological processes at the molecular level. This has applications in oncology, neurology, and cardiology, among other fields.

Safety and Resistance Concerns

While fluorinated compounds, including quinolones, have beneficial applications, research also highlights concerns regarding safety and resistance. The development of bacterial resistance to quinolones is a significant issue, necessitating ongoing research to understand mechanisms of resistance and develop strategies to mitigate it. Additionally, safety profiles, including potential side effects, are crucial in the clinical application of these compounds.

References:

  • The study on fluoroquinolone-resistant Campylobacter jejuni infections highlights the issue of antibiotic resistance and its implications for public health (Smith et al., 1999).
  • Research on second-line nab-paclitaxel plus gemcitabine for pancreatic cancer after progression on FOLFIRINOX demonstrates the use of fluorinated compounds in chemotherapy regimens (Chae et al., 2020).

Future Directions

Quinoline derivatives have a wide range of applications in medicinal and industrial chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, antimalarial drugs, and organic light-emitting diodes . Therefore, the future directions for “8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

[(2S)-1-(8-fluoroquinoline-2-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-14-4-1-3-13-6-7-15(21-17(13)14)18(24)23-8-2-5-16(23)19(25)22-9-11-26-12-10-22/h1,3-4,6-7,16H,2,5,8-12H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNSKINLUZSGBC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.